Cas no 1261808-12-1 (3-fluoronaphthalene-1-carbaldehyde)

3-Fluoronaphthalene-1-carbaldehyde is a fluorinated aromatic aldehyde with a molecular formula of C₁₁H₇FO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substitution at the 3-position enhances its reactivity and selectivity in cross-coupling reactions, while the formyl group at the 1-position provides a functional handle for further derivatization. Its rigid naphthalene backbone contributes to stability and controlled reactivity. The compound is suitable for applications requiring precise structural modifications, such as drug discovery and material science, where fluorinated motifs are often sought for their unique electronic and steric properties.
3-fluoronaphthalene-1-carbaldehyde structure
1261808-12-1 structure
Product name:3-fluoronaphthalene-1-carbaldehyde
CAS No:1261808-12-1
MF:C11H7OF
MW:174.17108
MDL:MFCD18412310
CID:1016464
PubChem ID:87556590

3-fluoronaphthalene-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-1-naphthaldehyde
    • 3-fluoronaphthalene-1-carbaldehyde
    • MFCD18412310
    • AT27694
    • AKOS040768699
    • CS-0309788
    • PS-18094
    • SY056938
    • 1261808-12-1
    • EN300-3027270
    • SCHEMBL3676494
    • MDL: MFCD18412310
    • Inchi: InChI=1S/C11H7FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H
    • InChI Key: SQNYSXIZCRUTLT-UHFFFAOYSA-N
    • SMILES: FC1=CC2=CC=CC=C2C(C=O)=C1

Computed Properties

  • Exact Mass: 174.048093005g/mol
  • Monoisotopic Mass: 174.048093005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1Ų

3-fluoronaphthalene-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4094-250MG
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 97%
250MG
¥ 3,168.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4094-500MG
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 97%
500MG
¥ 5,280.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4094-1G
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 97%
1g
¥ 7,920.00 2023-04-06
eNovation Chemicals LLC
Y1209929-500MG
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 97%
500mg
$990 2024-07-21
eNovation Chemicals LLC
Y1209929-250MG
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 97%
250mg
$595 2024-07-21
Chemenu
CM390592-500mg
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 95%+
500mg
$960 2023-01-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4094-5G
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 97%
5g
¥ 23,760.00 2023-04-06
Chemenu
CM390592-1g
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 95%+
1g
$1440 2023-01-03
Chemenu
CM390592-250mg
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 95%+
250mg
$576 2023-01-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4094-500mg
3-fluoronaphthalene-1-carbaldehyde
1261808-12-1 97%
500mg
¥5276.0 2024-04-25

3-fluoronaphthalene-1-carbaldehyde Related Literature

Additional information on 3-fluoronaphthalene-1-carbaldehyde

Comprehensive Analysis of 3-Fluoronaphthalene-1-carbaldehyde (CAS No. 1261808-12-1): Properties, Applications, and Industry Trends

3-Fluoronaphthalene-1-carbaldehyde (CAS No. 1261808-12-1) is a fluorinated aromatic aldehyde with significant relevance in organic synthesis and material science. This compound, characterized by its naphthalene backbone and fluorine substitution, has garnered attention due to its unique electronic properties and versatility in pharmaceutical intermediates and functional materials. Researchers and industries are increasingly exploring its potential in high-performance polymers, OLED materials, and agrochemical formulations, aligning with the growing demand for sustainable chemistry solutions.

The molecular structure of 3-Fluoronaphthalene-1-carbaldehyde features a fluorine atom at the 3-position and a formyl group at the 1-position of the naphthalene ring. This configuration enhances its reactivity in cross-coupling reactions and nucleophilic substitutions, making it a valuable building block for heterocyclic compounds. Recent studies highlight its role in synthesizing fluorescent dyes and liquid crystal materials, addressing trends in optoelectronic devices and energy-efficient displays.

In the context of green chemistry, 3-Fluoronaphthalene-1-carbaldehyde is being evaluated for its compatibility with catalytic processes and solvent-free reactions. Innovations in microwave-assisted synthesis have reduced reaction times and improved yields, reflecting industry shifts toward eco-friendly manufacturing. Additionally, its stability under ambient conditions and compatibility with automated purification systems make it a practical choice for high-throughput screening in drug discovery.

The compound’s applications extend to advanced material science, where its electron-withdrawing properties are leveraged in designing organic semiconductors. With the rise of flexible electronics and wearable technology, researchers are investigating its derivatives for conductive inks and thin-film transistors. Furthermore, its potential in photocatalysis aligns with global interest in solar energy conversion and carbon-neutral technologies.

From a commercial perspective, 3-Fluoronaphthalene-1-carbaldehyde is available in high purity grades (>98%) to meet the stringent requirements of pharmaceutical GMP and electronic-grade materials. Suppliers emphasize batch-to-batch consistency and traceability, responding to demands for quality control in regulated industries. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify its structural integrity.

Emerging trends also highlight the compound’s role in bioconjugation chemistry, where its aldehyde group facilitates site-specific labeling of proteins and antibodies. This application is critical in diagnostic assays and targeted drug delivery systems, areas experiencing rapid growth due to advancements in precision medicine. As the scientific community continues to explore multifunctional scaffolds, 3-Fluoronaphthalene-1-carbaldehyde remains a compound of strategic importance.

In summary, 3-Fluoronaphthalene-1-carbaldehyde (CAS No. 1261808-12-1) exemplifies the intersection of structural innovation and industrial applicability. Its adaptability across diverse research fields underscores its value in addressing contemporary challenges in material design, sustainable synthesis, and life sciences. Future developments will likely focus on optimizing its synthetic routes and expanding its utility in next-generation technologies.

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Amadis Chemical Company Limited
(CAS:1261808-12-1)3-fluoronaphthalene-1-carbaldehyde
A1047613
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):383.0/613.0/1532.0